N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
CAS No.: 1251690-66-0
Cat. No.: VC7312617
Molecular Formula: C18H21N3O6S
Molecular Weight: 407.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251690-66-0 |
|---|---|
| Molecular Formula | C18H21N3O6S |
| Molecular Weight | 407.44 |
| IUPAC Name | N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H21N3O6S/c1-26-16-5-3-2-4-15(16)19-17(22)13-20-12-14(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
| Standard InChI Key | WFXCMXAFSVUEBY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide, reflects its core structure: a pyridinone ring sulfonylated at position 5, linked via an acetamide bridge to a 2-methoxyphenyl group. Key features include:
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Morpholine-4-sulfonyl group: Enhances solubility and modulates electronic properties.
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2-Oxo-1,2-dihydropyridin-1-yl moiety: Imparts planarity and hydrogen-bonding capacity.
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Methoxyphenyl acetamide: Influences lipophilicity and target binding.
The SMILES notation (COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3) and InChIKey (WFXCMXAFSVUEBY-UHFFFAOYSA-N) provide precise descriptors for computational modeling.
Table 1: Basic Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1251690-66-0 |
| Molecular Formula | |
| Molecular Weight | 407.44 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict characteristic absorptions for sulfonyl (), carbonyl (), and morpholine groups. Density functional theory (DFT) studies could further elucidate electronic distributions and reactive sites.
Synthesis and Optimization
Synthetic Pathways
The synthesis employs sequential amide coupling and sulfonylation reactions:
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Pyridinone Core Formation: Cyclization of a β-ketoamide precursor yields the 2-oxo-1,2-dihydropyridine scaffold.
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Sulfonylation: Reaction with morpholine-4-sulfonyl chloride introduces the sulfonyl group at position 5.
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Acetamide Coupling: A carbodiimide-mediated reaction links the pyridinone intermediate to 2-methoxyaniline.
Yields range from 40–65%, contingent on purification techniques (e.g., column chromatography, recrystallization).
Process Challenges
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Stereochemical Control: The planar pyridinone ring minimizes stereoisomerism, simplifying synthesis.
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Sulfonylation Efficiency: Morpholine’s electron-rich nitrogen facilitates sulfonyl group incorporation.
Biological Activities and Mechanisms
In Vitro Studies
While detailed assays are pending, structural analogs demonstrate:
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Antiproliferative Effects: IC values of 2–10 μM against breast cancer cell lines.
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Antibacterial Activity: MIC values of 8–32 μg/mL against Staphylococcus aureus.
Table 2: Biological Activities of Structural Analogs
| Compound | Activity (IC/MIC) | Target |
|---|---|---|
| N-(5-Chloro-2-methoxyphenyl)-... | IC = 3.2 μM (MCF-7) | Topoisomerase II |
| N-(4-Fluorophenyl)-... | MIC = 16 μg/mL (S. aureus) | Dihydropteroate Synthase |
Structural Analogues and SAR Insights
Substituent Effects
Variations in the phenyl ring (e.g., chloro, fluoro substituents) modulate bioactivity:
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Electron-Withdrawing Groups (e.g., -Cl): Enhance enzyme inhibition but reduce solubility.
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Methoxy Positioning: Ortho-substitution (2-methoxy) optimizes steric interactions with target proteins.
Morpholine Modifications
Replacing morpholine with piperidine or thiomorpholine alters pharmacokinetics:
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Piperidine Derivatives: Increased logP values correlate with enhanced blood-brain barrier penetration.
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Thiomorpholine Analogues: Sulfur substitution may improve metabolic stability.
Pharmacological Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a kinase or topoisomerase inhibitor.
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Infectious Diseases: Sulfonamide backbone supports antibacterial/antifungal development.
Research Gaps
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ADMET Profiling: No data on absorption, distribution, or toxicity.
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In Vivo Efficacy: Animal studies are needed to validate preclinical potential.
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